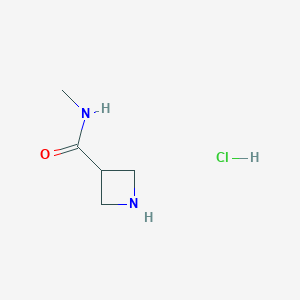
N-methylazetidine-3-carboxamide hydrochloride
Übersicht
Beschreibung
“N-methylazetidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 864248-69-1 . It has a molecular weight of 150.61 and its linear formula is C5H11CLN2O . The compound is typically used in laboratory settings and for the manufacture of chemical compounds .
Physical And Chemical Properties Analysis
“N-methylazetidine-3-carboxamide hydrochloride” is a white solid . It has a molecular weight of 150.61 . The compound should be stored at room temperature .
Wissenschaftliche Forschungsanwendungen
NNMT Inhibitors for Treating Diabetes
N-methylazetidine-3-carboxamide hydrochloride analogues have been investigated for their potential as nicotinamide N-methyltransferase (NNMT) inhibitors, targeting metabolic disorders such as type 2 diabetes mellitus (T2DM) and metabolic syndrome. NNMT plays a role in the methylation of nicotinamide, affecting various metabolic pathways. Inhibitors of NNMT have been shown to improve insulin sensitivity and reduce adipose tissue inflammation, making them promising candidates for diabetes treatment and possibly for chronic kidney disease as well. The research highlights the synthesis and characterization of novel compounds with NNMT inhibitory activity, suggesting a new avenue for therapeutic intervention in metabolic disorders (Sabnis, 2021).
Glycosidase Inhibitory Activity
Research on N-methylated azetidine derivatives synthesized from D-glucose has demonstrated significant inhibitory activity against amyloglucosidase from Aspergillus niger. These findings are relevant for the development of novel therapeutics targeting carbohydrate-processing enzymes, which play critical roles in various biological processes including disease progression. Such compounds may offer a basis for the development of new drugs for diseases related to enzyme malfunction or overactivity (Lawande et al., 2015).
Antimicrobial Activity
Another area of interest is the synthesis and antimicrobial activity of derivatives related to N-methylazetidine-3-carboxamide hydrochloride. Compounds such as N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides have been synthesized and evaluated for their antimicrobial properties. Some of these synthesized compounds have shown promising activity against a range of microbial pathogens, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2015).
Safety and Hazards
“N-methylazetidine-3-carboxamide hydrochloride” is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-methylazetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPDTVIPUIZIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylazetidine-3-carboxamide hydrochloride | |
CAS RN |
864248-69-1 | |
| Record name | N-methylazetidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

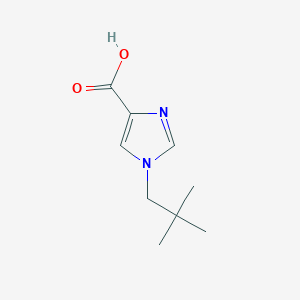

![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)
![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
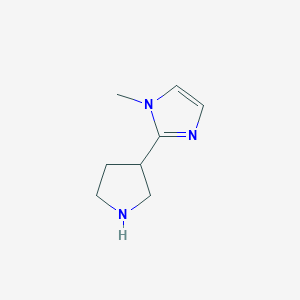
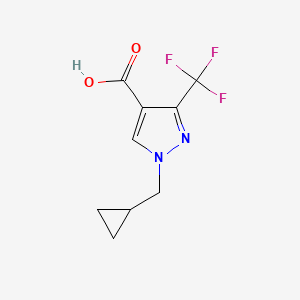


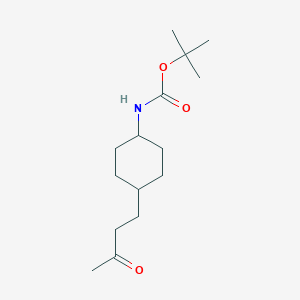
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)